molecular formula C21H21ClN2O3S B2481258 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 850932-94-4

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2481258
CAS No.: 850932-94-4
M. Wt: 416.92
InChI Key: GRSNWEAKVTVEOS-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Pyrrolidinyl Group: Finally, the ethanone moiety is introduced by reacting the sulfonylated indole with pyrrolidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their activity against a range of biological targets. This compound may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, compounds like this are often investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for diseases.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them useful in various applications.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl and pyrrolidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(morpholin-1-yl)ethanone
  • 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone may exhibit unique biological activity due to the presence of the pyrrolidinyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)28(26,27)15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSNWEAKVTVEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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